Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride
Vue d'ensemble
Description
Dabigatran (chlorhydrate d'ester éthylique) est un composé synthétique qui agit comme un inhibiteur direct et réversible de la thrombine. Il est principalement utilisé comme anticoagulant pour prévenir et traiter les troubles thromboemboliques, tels que la thrombose veineuse profonde et l'embolie pulmonaire. Dabigatran est également utilisé pour réduire le risque d'accident vasculaire cérébral et d'embolie systémique chez les patients atteints de fibrillation auriculaire non valvulaire .
Mécanisme D'action
Target of Action
Dabigatran Ethyl Ester Hydrochloride, also known as Dabigatran, primarily targets thrombin (factor II) in the human coagulation system . Thrombin plays a central role in coagulation and hemostasis by activating factors V, XI, and fibrinogen itself (factor I) . Dabigatran also inhibits ribosyldihydronicotinamide dehydrogenase (NQO2) .
Mode of Action
Dabigatran is a direct and reversible inhibitor of thrombin activity . It imitates part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact, making possible the conversion to fibrin . This results in the inhibition of thrombin’s key role in human hemostasis . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation .
Biochemical Pathways
By inhibiting thrombin, Dabigatran affects the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot. Thrombin plays a central role in this cascade by activating platelets, catalyzing fibrinogen conversion into fibrin, and promoting clot stabilization . Therefore, Dabigatran’s inhibition of thrombin disrupts these processes, reducing the risk of thrombosis.
Pharmacokinetics
Dabigatran is rapidly absorbed and converted to its active form after oral administration . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The primary result of Dabigatran’s action is a stable anticoagulation effect . It increases the prothrombin time (PT and the ratio INR), activated partial thromboplastin time (APTT), the thrombin time (TT), and the ecarin time (ECT) . This anticoagulation effect reduces the risk of venous thromboembolic events or stroke in patients .
Action Environment
The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment . It is contraindicated in patients with end-stage renal disease .
Analyse Biochimique
Biochemical Properties
Dabigatran Ethyl Ester Hydrochloride acts as a direct and reversible thrombin inhibitor . It inhibits the key role of thrombin in human hemostasis by activating factors V, XI, and fibrinogen itself .
Cellular Effects
Dabigatran Ethyl Ester Hydrochloride provides a stable anticoagulation effect without any need to perform periodical laboratory controls . It has been shown to be safe and effective in clinical evidence .
Molecular Mechanism
The molecular mechanism of Dabigatran Ethyl Ester Hydrochloride involves direct inhibition of thrombin activity. It is a peptidomimetic inhibitor of thrombin, imitating part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact and make possible the conversion to fibrin .
Temporal Effects in Laboratory Settings
The pharmacokinetic profile of Dabigatran Ethyl Ester Hydrochloride is predictable . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration. The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Dosage Effects in Animal Models
In animal models, significant dose- and time-dependent anticoagulant efficacy ex vivo has been demonstrated after intravenous administration of Dabigatran .
Metabolic Pathways
Dabigatran Ethyl Ester Hydrochloride is not metabolized by cytochrome P450 isoenzymes . It interacts with the human coagulation system, particularly with factors V, XI, and fibrinogen .
Transport and Distribution
Dabigatran Ethyl Ester Hydrochloride is rapidly absorbed and converted to its active form, Dabigatran . It has a volume of distribution of 50–70 L in humans .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du dabigatran (chlorhydrate d'ester éthylique) implique plusieurs étapes, notamment la nitration, la cyanation, la réaction de Pinner, l'estérification, la réduction et l'alkylation . Le processus commence généralement par la nitration du bromobenzène pour former un composé nitro, suivie d'une cyanation pour introduire un groupe cyano. La réaction de Pinner est ensuite utilisée pour convertir le groupe cyano en un éther imino, qui est ensuite estérifié pour former l'ester éthylique. Les étapes de réduction et d'alkylation sont ensuite réalisées pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle du dabigatran (chlorhydrate d'ester éthylique) implique des voies de synthèse similaires, mais avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'acylchloration, l'acylamidation, l'amination, l'hydrogénation, la cyclisation, la réaction de Pinner et l'estérification . L'utilisation de techniques de purification avancées et de paramètres réactionnels contrôlés garantit la production d'un dabigatran de haute qualité adapté aux applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Dabigatran (chlorhydrate d'ester éthylique) subit diverses réactions chimiques, notamment:
Oxydation: Dabigatran peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Les réactions de réduction sont utilisées dans le processus de synthèse pour convertir les groupes nitro en groupes amino.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions du dabigatran comprennent le bromobenzène, les agents nitrants, les agents cyanants, les agents réducteurs (tels que l'hydrogène gazeux et les catalyseurs), et les agents alkylants . Les conditions réactionnelles impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour garantir des rendements optimaux et la pureté du produit .
Principaux produits formés
Les principaux produits formés à partir des réactions du dabigatran comprennent ses divers intermédiaires, tels que les composés nitro, les composés cyano, les éthers imino et la forme finale de chlorhydrate d'ester éthylique .
Applications de recherche scientifique
Dabigatran (chlorhydrate d'ester éthylique) a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle dans l'étude des inhibiteurs de la thrombine et des mécanismes anticoagulants.
Biologie: Enquêté pour ses effets sur les voies de coagulation du sang et les interactions avec la thrombine.
Médecine: Etudié de manière approfondie pour ses applications cliniques dans la prévention et le traitement des troubles thromboemboliques, ainsi que pour réduire le risque d'accident vasculaire cérébral chez les patients atteints de fibrillation auriculaire
Industrie: Utilisé dans le développement de nouveaux médicaments et formulations anticoagulants.
Mécanisme d'action
Dabigatran (chlorhydrate d'ester éthylique) exerce ses effets en inhibant directement la thrombine, une enzyme clé de la cascade de coagulation du sang. La thrombine convertit le fibrinogène en fibrine, conduisant à la formation de caillots. En inhibant la thrombine, le dabigatran empêche la formation de caillots de fibrine, réduisant ainsi le risque d'événements thromboemboliques . Le composé se lie à la thrombine libre et liée aux caillots, ce qui le rend efficace dans divers contextes cliniques .
Applications De Recherche Scientifique
Dabigatran (ethyl ester hydrochloride) has several scientific research applications, including:
Chemistry: Used as a model compound in the study of thrombin inhibitors and anticoagulant mechanisms.
Biology: Investigated for its effects on blood coagulation pathways and interactions with thrombin.
Medicine: Extensively studied for its clinical applications in preventing and treating thromboembolic disorders, as well as reducing the risk of stroke in atrial fibrillation patients
Industry: Utilized in the development of new anticoagulant drugs and formulations.
Comparaison Avec Des Composés Similaires
Composés similaires
Argatroban: Un autre inhibiteur direct de la thrombine utilisé comme anticoagulant.
Melagatran: Un inhibiteur direct de la thrombine qui a été retiré du marché en raison de problèmes de stabilité.
Ximelagatran: Un inhibiteur direct de la thrombine oral qui a également été retiré en raison de problèmes de sécurité.
Unicité du dabigatran
Dabigatran (chlorhydrate d'ester éthylique) est unique parmi les inhibiteurs directs de la thrombine en raison de sa biodisponibilité orale et de son profil pharmacocinétique prévisible. Contrairement aux autres anticoagulants, le dabigatran ne nécessite pas de surveillance biologique systématique, ce qui le rend plus pratique pour les patients . De plus, sa liaison réversible à la thrombine fournit un effet anticoagulant stable avec un risque inférieur de complications hémorragiques .
Activité Biologique
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride, often referred to as a derivative of benzimidazole, has garnered attention in pharmacological studies due to its potential biological activities, particularly in the realm of antithrombotic and anticancer therapies. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
- Molecular Formula : C27H29N7O3
- Molecular Weight : 499.56 g/mol
- IUPAC Name : Ethyl 3-[[2-[(4-carbamimidoylphenyl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
- CAS Number : 429658-95-7
The compound exhibits its biological activity primarily through inhibition of factor Xa, an essential component in the coagulation cascade. This mechanism is similar to that of other anticoagulants such as rivaroxaban and apixaban, which target the same pathway to prevent thrombus formation. The presence of the benzimidazole moiety is crucial for its interaction with the active site of factor Xa, enhancing its potency and selectivity.
Antithrombotic Activity
Research indicates that derivatives of benzimidazole, including this compound, have significant antithrombotic properties. A study published in Journal of Medicinal Chemistry demonstrated that modifications at the benzimidazole core can enhance the inhibitory effects on factor Xa. In vitro assays showed that this compound effectively reduced thrombin generation in human plasma samples, suggesting its potential use as an oral anticoagulant .
Anticancer Properties
In addition to its antithrombotic effects, there is emerging evidence supporting the anticancer activity of this compound. A study conducted by researchers at a leading pharmaceutical institute explored the cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, likely through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Safety and Toxicology
Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, with minimal side effects reported in animal models. However, further studies are necessary to fully elucidate its long-term toxicity and potential side effects in humans.
Propriétés
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBKCGBULSVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593523 | |
Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211914-50-0 | |
Record name | Dabigatran ethyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-({-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DABIGATRAN ETHYL ESTER HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBB8W334AN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.